Decanoylcarnitine

Descripción general

Descripción

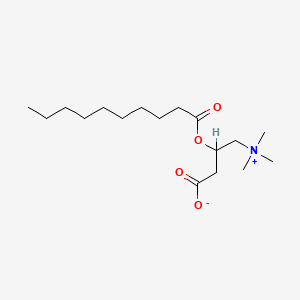

Decanoylcarnitine is a member of the acylcarnitine family, which are organic compounds containing a fatty acid with the carboxylic acid attached to carnitine through an ester bond. This compound is primarily found in human biofluids such as blood, plasma, serum, urine, and tissues .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Decanoylcarnitine can be synthesized through esterification of decanoic acid with carnitine. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate this compound .

Análisis De Reacciones Químicas

Types of Reactions: Decanoylcarnitine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound oxide, which involves the addition of oxygen to the molecule.

Reduction: Reduction of this compound can lead to the formation of this compound alcohol, where the ester bond is reduced to an alcohol group.

Substitution: this compound can undergo substitution reactions where the ester group is replaced by other functional groups such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as ammonia (NH3) or thiols (R-SH) under basic conditions.

Major Products:

Oxidation: this compound oxide.

Reduction: this compound alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Cancer Research

Recent studies have highlighted the role of decanoylcarnitine in inhibiting the progression of triple-negative breast cancer (TNBC). A pioneering study demonstrated that this compound significantly inhibited TNBC cell proliferation and migration in obese mice. The research utilized targeted metabolomics and RNA sequencing to reveal that this compound downregulated extracellular matrix-related proteins, particularly matrix metalloproteinase 9 (Mmp9), which is crucial for tumor metastasis. The findings suggest that this compound could serve as a therapeutic agent in cancer treatment, particularly for aggressive cancer types such as TNBC .

Metabolic Health

This compound plays a significant role in fatty acid metabolism and has implications for metabolic health. It has been shown to inhibit gluconeogenesis stimulated by fatty acids in liver tissues. Specifically, research indicated that this compound blocked the stimulatory effects of oleic acid on glucose production from lactate, suggesting its potential utility in managing conditions like diabetes . Furthermore, elevated levels of this compound have been associated with obesity and metabolic disorders, making it a candidate for further investigation as a biomarker for these conditions .

Neurological Disorders

This compound exhibits neuroprotective properties that may be beneficial in treating neurological disorders. Acylcarnitines, including this compound, have been identified as promising candidates for diagnostic biomarkers for various neurological conditions. They enhance brain energy metabolism and possess antioxidant properties that could protect against neurotoxicity and improve cognitive function . Studies suggest that this compound may play a role in lipid synthesis and cholinergic neurotransmission, which are critical for maintaining cognitive health .

Mitochondrial Dysfunction

Research indicates that this compound can improve mitochondrial function by facilitating fatty acid β-oxidation. This is particularly relevant in conditions characterized by mitochondrial dysfunction, where enhancing mitochondrial metabolism could alleviate symptoms and improve energy production . The compound's ability to modulate mitochondrial pathways positions it as a potential therapeutic agent in metabolic diseases linked to mitochondrial impairment.

Clinical Implications and Case Studies

Several clinical studies have explored the implications of this compound in various populations:

- Case Study on Obesity : A study investigating the metabolic profiles of individuals with obesity found elevated levels of this compound, suggesting its involvement in altered fatty acid metabolism associated with obesity .

- Liver Health : Another study demonstrated that this compound improved liver mitochondrial dysfunction, highlighting its potential role in liver health management .

Mecanismo De Acción

Decanoylcarnitine exerts its effects primarily through its role in fatty acid metabolism. It facilitates the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This process involves the formation of acyl-CoA derivatives, which are then transported across the mitochondrial membrane by carnitine acyltransferase enzymes . This compound also influences various signaling pathways related to energy metabolism and cellular homeostasis .

Comparación Con Compuestos Similares

Octanoylcarnitine (C8): Similar structure but with a shorter fatty acid chain.

Dodecanoylcarnitine (C12): Similar structure but with a longer fatty acid chain.

Acetylcarnitine (C2): Contains a shorter acetyl group instead of a decanoyl group.

Uniqueness: this compound is unique due to its specific chain length, which influences its solubility, transport properties, and metabolic effects. Compared to shorter-chain acylcarnitines, this compound has distinct roles in energy metabolism and cellular signaling .

Propiedades

Número CAS |

1492-27-9 |

|---|---|

Fórmula molecular |

C17H33NO4 |

Peso molecular |

315.4 g/mol |

Nombre IUPAC |

2-[1-hydroxy-2-(trimethylazaniumyl)ethyl]-3-oxododecanoate |

InChI |

InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-14(19)16(17(21)22)15(20)13-18(2,3)4/h15-16,20H,5-13H2,1-4H3 |

Clave InChI |

QDFUGZFFTZZWFP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

SMILES isomérico |

CCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |

SMILES canónico |

CCCCCCCCCC(=O)C(C(C[N+](C)(C)C)O)C(=O)[O-] |

Apariencia |

Solid powder |

Key on ui other cas no. |

1492-27-9 |

Descripción física |

Solid |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

decanoylcarnitine decanoylcarnitine, (+-)-isomer decanoylcarnitine, (R)-isomer decanoylcarnitine, (S)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.